molecular formula C8H9BrN2O2 B13075778 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid

Cat. No.: B13075778
M. Wt: 245.07 g/mol
InChI Key: FLIIXVMMUOIUAF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromopyridine moiety, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to reductive amination with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromopyridin-2-yl)propanoic acid
  • 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
  • 2-Amino-3-(4-bromopyridin-2-yl)propanoic acid

Uniqueness

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-amino-3-(3-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)

InChI Key

FLIIXVMMUOIUAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Br

Origin of Product

United States

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